

3-Methyl-1H-indazol-5-ol: A Versatile Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *3-methyl-1H-indazol-5-ol*

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Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of targeted therapeutics.[1][2][3] Among the diverse array of indazole derivatives, **3-methyl-1H-indazol-5-ol** has emerged as a particularly valuable intermediate for the synthesis of complex pharmaceutical agents, most notably in the realm of oncology.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of **3-methyl-1H-indazol-5-ol**, with a focus on its role in the development of kinase inhibitors.

The indazole core is a key pharmacophore in numerous FDA-approved drugs, including Axitinib and Pazopanib, which function by inhibiting protein kinases that are critical for tumor growth and angiogenesis.[6] The 3-methyl group provides a key structural element, while the 5-hydroxy moiety offers a versatile synthetic handle for further molecular elaboration, allowing for the fine-tuning of a drug candidate's pharmacological profile.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **3-methyl-1H-indazol-5-ol** is essential for its effective use in synthesis and for the characterization of its downstream products.

Property	Predicted Value/Information	Source
Molecular Formula	C ₈ H ₈ N ₂ O	N/A
Molecular Weight	148.16 g/mol	N/A
Appearance	Expected to be a solid at room temperature	N/A
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.	N/A
Purity	≥97% (typical for commercial-grade material)	N/A

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset for **3-methyl-1H-indazol-5-ol** is limited, the following spectral characteristics can be predicted based on the analysis of closely related indazole analogs.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR (400 MHz, DMSO-d₆):

- δ ~12.5 ppm (s, 1H): N-H proton of the indazole ring.
- δ ~9.0 ppm (s, 1H): O-H proton of the phenol.
- δ ~7.3-7.5 ppm (d, 1H): Aromatic proton at C7.
- δ ~6.8-7.0 ppm (d, 1H): Aromatic proton at C6.
- δ ~6.7-6.9 ppm (s, 1H): Aromatic proton at C4.
- δ ~2.4 ppm (s, 3H): Methyl protons at C3.

¹³C NMR (100 MHz, DMSO-d₆):

- δ ~150-155 ppm: C5 (carbon attached to the hydroxyl group).
- δ ~140-145 ppm: C3 and C7a.
- δ ~120-125 ppm: C7.
- δ ~110-115 ppm: C6 and C3a.
- δ ~100-105 ppm: C4.
- δ ~10-15 ppm: C of the methyl group.

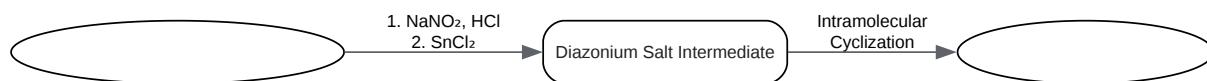
Mass Spectrometry (EI):

- m/z 148 (M⁺): Molecular ion peak.
- Key Fragments: Loss of N₂, CO, and CH₃ radicals.

Synthesis of 3-Methyl-1H-indazol-5-ol: A Protocol

The synthesis of **3-methyl-1H-indazol-5-ol** can be achieved through the cyclization of a suitably substituted 2-aminoacetophenone derivative. This method is robust, scalable, and avoids the use of heavy metals, which is a significant advantage in pharmaceutical manufacturing.[11]

Proposed Synthetic Pathway



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Caption: Proposed synthetic route to **3-methyl-1H-indazol-5-ol**.

Detailed Experimental Protocol

Materials and Reagents:

- 2-Amino-5-hydroxyacetophenone
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Stannous Chloride Dihydrate (SnCl₂·2H₂O)
- Deionized Water
- Sodium Bicarbonate (NaHCO₃) or other suitable base
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-hydroxyacetophenone (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Reduction and Cyclization:**
 - In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl.

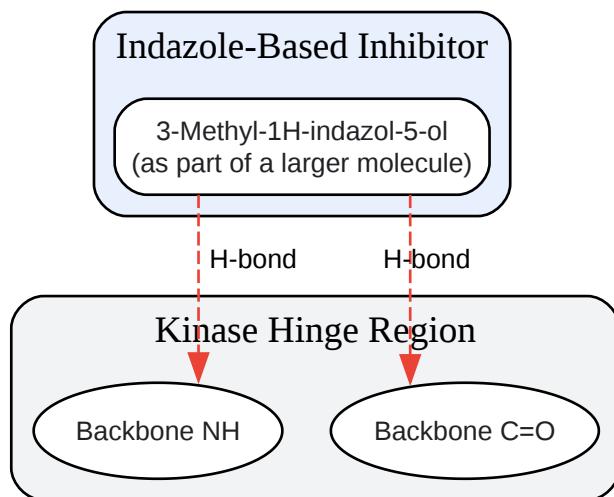
- Cool the stannous chloride solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

• Work-up and Purification:

- Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Caution: This will generate gas; perform this step slowly in a well-ventilated fume hood.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-methyl-1H-indazol-5-ol** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The two nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.^[5]



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Caption: Hydrogen bonding of the indazole core with the kinase hinge.

The 5-hydroxy group of **3-methyl-1H-indazol-5-ol** provides a strategic point for derivatization to explore other regions of the ATP-binding pocket, potentially enhancing potency and selectivity. This hydroxyl group can be readily converted into ethers, esters, or used as a nucleophile in various coupling reactions.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the indazole ring plays a critical role in determining the inhibitory activity and selectivity of a kinase inhibitor.[12][13][14][15]

- 5-Position Substitution: The 5-position of the indazole ring often points towards the solvent-exposed region of the ATP-binding site. Introducing substituents at this position can improve physicochemical properties such as solubility and can also be used to target specific sub-pockets within the kinase, thereby enhancing selectivity. The hydroxyl group of **3-methyl-1H-indazol-5-ol** is an excellent starting point for introducing a variety of functionalities through etherification or other linkage chemistries.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-methyl-1H-indazol-5-ol** is not readily available, safety precautions should be based on data for structurally similar

compounds, such as other indazole derivatives.[16][17]

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[16][17]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Handle in a well-ventilated area, preferably in a chemical fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.
 - In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Methyl-1H-indazol-5-ol is a high-value pharmaceutical intermediate with significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the 5-hydroxy group, makes it an attractive building block for drug discovery and development programs. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

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